N-Boc-(R)-1-amino-2-propanol

Description

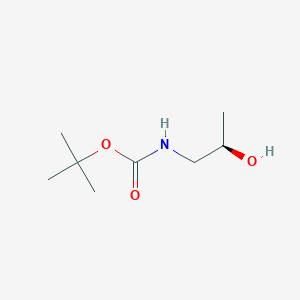

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477444 | |

| Record name | N-Boc-(R)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119768-44-4 | |

| Record name | N-Boc-(R)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc R 1 Amino 2 Propanol and Its Derivatives

Stereoselective Synthesis Pathways and Protocols

The synthesis of N-Boc-(R)-1-amino-2-propanol with high enantiomeric purity is crucial for its applications in asymmetric synthesis. Various methods have been developed, ranging from the protection of chiral precursors to biocatalytic approaches.

Optimization of Boc Protection Protocols for Chiral Amino Alcohols

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under moderately strong acidic conditions. wikipedia.orgmychemblog.com The protection of chiral amino alcohols, such as (R)-(-)-1-Amino-2-propanol, requires carefully optimized protocols to prevent side reactions and ensure high yields. organic-chemistry.org The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most common method for introducing the Boc group. wikipedia.org

Key considerations in the optimization of Boc protection for chiral amino alcohols include the choice of solvent, base, and reaction temperature. organic-chemistry.orgresearchgate.net For instance, performing the reaction in an aqueous medium can often prevent the formation of undesired byproducts like isocyanates or oxazolidinones. organic-chemistry.org The use of protic ionic liquids as catalysts has also been shown to facilitate highly selective N-tert-butyloxycarbonylation under solvent-free conditions. researchgate.net

Catalytic Protection Methods utilizing Di-tert-Butyl Dicarbonate (Boc₂O)

To enhance the efficiency and selectivity of the Boc protection reaction, various catalysts have been employed. These catalysts can activate the di-tert-butyl dicarbonate, facilitating the reaction with the amino group of the chiral amino alcohol. organic-chemistry.org

Several catalytic systems have been reported to be effective for the N-Boc protection of amines:

Iodine: A catalytic amount of iodine can promote the reaction between amines and Boc₂O under solvent-free conditions at room temperature. organic-chemistry.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂): This solid-supported acid catalyst offers an efficient, inexpensive, and reusable option for chemoselective N-tert-butoxycarbonylation. organic-chemistry.org

1-Alkyl-3-methylimidazolium cation-based ionic liquids: These ionic liquids can act as catalysts by activating the Boc₂O through hydrogen bonding. organic-chemistry.org

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective catalyst for the Boc protection of amines, often used in organic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107). wikipedia.orgmychemblog.com

The choice of catalyst often depends on the specific substrate and the desired reaction conditions, with a focus on achieving high chemoselectivity and yield. researchgate.net

Synthesis from Chiral Precursors (e.g., (R)-(-)-1-Amino-2-propanol)

A straightforward and common method for the synthesis of this compound is the direct protection of the commercially available chiral precursor, (R)-(-)-1-Amino-2-propanol. chemicalbook.comwikipedia.org This method involves reacting the chiral amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). The base, often triethylamine (B128534) or sodium hydroxide, neutralizes the acid byproduct formed during the reaction. This approach is advantageous due to the direct transfer of chirality from the starting material to the product, ensuring high enantiomeric purity.

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

|---|---|---|---|---|

| (R)-(-)-1-Amino-2-propanol | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Triethylamine | This compound |

| (R)-(-)-1-Amino-2-propanol | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Sodium Hydroxide | This compound |

Reductive Amination Strategies for Chiral Amino Alcohol Formation

Reductive amination is a powerful method for the synthesis of amines and their derivatives. In the context of chiral amino alcohols, this strategy involves the reaction of a hydroxy ketone with an amine source, followed by reduction. While direct asymmetric reductive amination of α-hydroxy ketones with ammonia (B1221849) presents a highly desirable route, it often faces challenges such as low stereoselectivity and the formation of alcohol byproducts under traditional chemical synthesis conditions. frontiersin.orgnih.gov

Recent advancements have focused on the use of iridium complexes as catalysts for the reductive amination of diketones to produce β- and γ-amino alcohols. rsc.org Although the development of chiral iridium catalysts for highly enantioselective transformations is ongoing, these methods show promise for the synthesis of a library of amino alcohols under mild conditions. rsc.org

Biocatalytic and Chemoenzymatic Approaches for Asymmetric Synthesis

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. sci-hub.se Engineered amine dehydrogenases (AmDHs) have shown significant potential for the asymmetric synthesis of chiral amino alcohols. frontiersin.orgacs.org These enzymes can catalyze the reductive amination of α-hydroxy ketones with high enantioselectivity (ee >99%) and conversion rates. frontiersin.orgnih.gov

For instance, an engineered AmDH derived from Sporosarcina psychrophila was successfully used for the asymmetric reductive amination of 1-hydroxy-2-butanone, demonstrating significant improvements in catalytic efficiency after several rounds of mutagenesis. frontiersin.orgnih.gov Biocatalytic methods offer the advantage of mild reaction conditions and high stereoselectivity, making them an attractive approach for the industrial production of chiral amino alcohols. acs.orgrsc.org

Advanced Derivatization Strategies and Functionalization

The this compound molecule serves as a versatile platform for the synthesis of more complex chiral structures through various derivatization and functionalization reactions. The presence of both a protected amine and a free hydroxyl group allows for selective chemical modifications.

The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be involved in etherification or esterification reactions. The Boc-protected amine is stable to most nucleophiles and bases, allowing for reactions at the hydroxyl group without affecting the amine. organic-chemistry.org Following derivatization, the Boc group can be removed under acidic conditions to liberate the free amine for further transformations, such as amide bond formation. nih.govacs.org This orthogonal protection strategy is fundamental in multi-step syntheses of complex target molecules. smolecule.com

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | Chromium trioxide, Potassium permanganate | Aldehyde, Carboxylic acid |

| Hydroxyl (-OH) | Esterification | Acid chlorides, Carboxylic acids | Ester |

| Hydroxyl (-OH) | Etherification | Alkyl halides | Ether |

| Boc-protected Amine (-NHBoc) | Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Primary Amine (-NH₂) |

Regioselective Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound provides a key site for chemical modification through esterification and etherification reactions. These reactions, when performed regioselectively, allow for the precise introduction of various functional groups, expanding the synthetic utility of the parent molecule.

Esterification:

Enzyme-catalyzed esterification has been explored for N-protected amino acids with secondary alcohols like the one present in this compound. Lipases, for instance, have demonstrated the ability to catalyze such reactions with high enantioselectivity and regioselectivity. researchgate.net This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

Etherification:

The hydroxyl group can also undergo etherification. While specific examples detailing the etherification of this compound are not extensively documented in the provided results, the general reactivity of hydroxyl groups suggests that standard ether synthesis protocols, such as the Williamson ether synthesis, could be applicable, provided the reaction conditions are compatible with the Boc-protecting group.

Development of Chiral Ligands and Organocatalysts

The inherent chirality of this compound makes it an excellent starting material for the synthesis of new chiral ligands and organocatalysts, which are instrumental in asymmetric synthesis.

Chiral 1,2-amino alcohols are well-established precursors for chiral ligands used in metal-catalyzed reactions and as organocatalysts themselves. csic.es Research has shown that chiral β-amino alcohols can be synthesized via catalytic asymmetric methods and are valuable in creating chiral oxazolines, a prominent class of ligands. sciengine.com For instance, a ligand based on the combination of N-Boc-L-alanine and (S)-1-amino-2-propanol was found to be particularly effective in the asymmetric reduction of acetophenone. acs.org

Furthermore, proline-derived tetrazoles, which can be synthesized from N-Boc protected amino acids, have emerged as versatile organocatalysts in asymmetric synthesis. researchgate.net This highlights the potential for deriving novel organocatalysts from this compound through appropriate chemical transformations. The development of such catalysts is a continuous area of research, aiming for higher efficiency and stereoselectivity in chemical reactions. chemimpex.com

Synthesis of N-Protected Amino Acid Analogs and Peptidomimetics

This compound is a valuable precursor for the synthesis of non-natural amino acid analogs and peptidomimetics, which are crucial in drug discovery and development. chemimpex.comrsc.org

The synthesis of N-protected amino acids often involves the use of a glycine (B1666218) cation equivalent reacting with an organic halide in the presence of zinc dust. wipo.int This methodology can be adapted to produce a variety of Boc-protected amino acid derivatives. Additionally, a straightforward route for synthesizing Boc-protected tetrazole analogs of amino acids from N-Boc amino acids has been described, involving a [2+3] cycloaddition reaction. researchgate.net

Peptidomimetics, compounds that mimic the structure and function of peptides, are of great interest in medicinal chemistry. The design of these molecules often incorporates constrained amino acid analogs to enhance biological activity and stability. clockss.org this compound can be used to construct such conformationally restricted surrogates. For example, a practical, multigram, metal-free synthesis of isoxazole-containing building blocks from amino acids has been developed, which are then used to prepare bioactive compounds and peptidomimetics. rsc.org

Incorporation into Complex Molecular Architectures and Scaffolds

The versatility of this compound as a chiral building block allows for its incorporation into a wide array of complex molecular architectures and scaffolds. Its stereochemically defined structure is critical for the asymmetric synthesis of bioactive molecules.

In the synthesis of complex natural products, the protection of sensitive amine functionalities is often necessary. The Boc group serves this purpose effectively, allowing for the construction of intricate molecular frameworks. numberanalytics.com For instance, N-Boc protected amino alcohols are key intermediates in the synthesis of various pharmaceuticals. chemimpex.com The hydroxyl group can be oxidized to an aldehyde, which can then undergo further reactions to build more complex structures. rsc.org

The development of novel synthetic strategies continues to expand the applications of this versatile compound. For example, a method for the synthesis of N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination, demonstrating the adaptability of Boc-protected amino-containing molecules in complex biological chemistry. nih.gov

Applications in Asymmetric Catalysis and Enantioselective Synthesis

Utilization as a Chiral Synthon in Asymmetric Reaction Design

As a chiral synthon, N-Boc-(R)-1-amino-2-propanol provides a readily available source of chirality for the synthesis of more complex molecules. The term "chiral pool synthesis" refers to the strategy of using enantiomerically pure natural products as starting materials. While not a natural product itself, this compound is derived from the chiral amino acid (R)-alanine, making it a key player in this synthetic approach. Its protected amine and reactive alcohol functionalities offer versatile handles for a variety of chemical transformations, allowing for the stereocontrolled introduction of new chiral centers.

The tert-butoxycarbonyl (Boc) protecting group is crucial to its utility. chemimpex.com It renders the amine nucleophile temporarily inert, allowing chemists to selectively perform reactions at the hydroxyl group. Subsequently, the Boc group can be removed under mild acidic conditions, revealing the primary amine for further functionalization. This selective reactivity is fundamental to its role in the stepwise construction of chiral molecules.

Application in Enantioselective Drug Synthesis and Pharmaceutical Intermediates

The demand for enantiomerically pure drugs is a major driver in modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This compound serves as a critical intermediate in the synthesis of numerous pharmaceutical agents. chemimpex.com

For instance, it is a key component in the synthesis of certain protease inhibitors used in antiviral therapies and in the creation of specific beta-blockers. Its incorporation into a drug's structure can be pivotal for achieving the correct three-dimensional arrangement necessary for effective interaction with biological targets like enzymes and receptors. An example of its application is in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) (-)-dapoxetine. organic-chemistry.org

Design and Evaluation of this compound-Derived Ligands for Metal-Catalyzed Asymmetric Reactions

The hydroxyl and amino groups of this compound are ideal for modification into chiral ligands that can coordinate with metal centers. These ligands create a chiral environment around the metal, which in turn directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

A classic and well-studied application of ligands derived from amino alcohols is in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. wikipedia.orgnih.gov This reaction is a powerful method for forming new carbon-carbon bonds and creating chiral secondary alcohols.

Ligands derived from this compound, often after deprotection and further N-alkylation, can chelate to a dialkylzinc species. This chiral complex then coordinates with the aldehyde, positioning it in a way that the alkyl group from the zinc reagent is delivered to one face of the carbonyl group with high selectivity. The steric and electronic properties of the ligand are crucial in determining the efficiency and enantioselectivity of the catalysis. Researchers have developed a variety of β-amino alcohol ligands that can achieve high enantiomeric excesses (ee) in these reactions. organic-chemistry.org

Table 1: Examples of Ligands Derived from Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (-)-3-exo-(dimethylamino)isoborneol | 2 | 0 | 95 | 98 (R) |

| (1R,2S)-N-isopropyl-N-methyl-2-amino-1,2-diphenylethanol | 1 | 0 | 99 | 99 (S) |

| N-(9-Phenylfluoren-9-yl) β-amino alcohols | 2-10 | 0 to -20 | up to 99 | up to 97 |

Data compiled from various sources for illustrative purposes.

Beyond organozinc additions, ligands derived from this compound are employed in a range of other metal-catalyzed asymmetric transformations. These include:

Asymmetric Hydrogenation: Chiral phosphine-oxazoline ligands, which can be synthesized from amino alcohols, are effective in the rhodium- or iridium-catalyzed asymmetric hydrogenation of olefins.

Asymmetric Transfer Hydrogenation: Ruthenium complexes with chiral amino alcohol-based ligands can catalyze the reduction of ketones to chiral alcohols using isopropanol (B130326) as the hydrogen source.

Asymmetric C-C Bond Forming Reactions: Palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed conjugate additions are other areas where these types of ligands have found utility.

The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation.

Role in Organocatalysis and Chiral Auxiliary Applications

In addition to forming chiral ligands for metal catalysis, this compound and its derivatives can act as organocatalysts or chiral auxiliaries.

Organocatalysis: Proline and its derivatives are well-known amino acid organocatalysts. Similarly, derivatives of this compound can be used to catalyze reactions like asymmetric aldol (B89426) and Mannich reactions. In these cases, the catalyst often activates the substrate by forming a transient chiral enamine or iminium ion intermediate.

Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. this compound can be attached to a prochiral molecule, for example, through an ester or amide linkage. The inherent chirality of the amino alcohol then directs subsequent reactions, such as alkylations or reductions, to occur stereoselectively.

Intermediate in the Synthesis of Complex Organic Molecules

Ultimately, the roles of this compound as a chiral synthon, a precursor to ligands and catalysts, and a chiral auxiliary all converge on its central importance as an intermediate in the synthesis of complex organic molecules. Its presence in the synthetic pathway for natural products, pharmaceuticals, and other fine chemicals underscores its versatility and value in modern organic chemistry. chemimpex.com The ability to build upon its chiral framework allows for the efficient and stereocontrolled construction of intricate molecular architectures.

Peptide Synthesis and Development of Peptide-Based Drugs

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, a process that involves the sequential addition of amino acids to form a polypeptide chain. nih.govnih.gov this compound and related N-Boc protected amino acids are fundamental reagents in this field. researchgate.netnih.gov The Boc group shields the amino terminus of an amino acid, preventing it from reacting while its carboxyl group is coupled to the amino group of another. nih.govresearchgate.net

The process, often carried out on a solid support (Solid-Phase Peptide Synthesis or SPPS), involves cycles of deprotection and coupling. nih.gov The Boc group is advantageous because it can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without cleaving the growing peptide from the resin support. nih.gov This strategy allows for the controlled, stepwise assembly of complex peptide sequences. nih.gov

The application of Boc-protected building blocks extends to the development of peptide-based therapeutics. researchgate.net Peptides are increasingly important in medicine, serving as hormones, enzyme inhibitors, and signaling molecules. researchgate.net There are currently numerous peptide-based drugs approved for clinical use, with hundreds more in clinical and preclinical trials. researchgate.net The stability and solubility of intermediates during these complex syntheses can be enhanced by using components like this compound, leading to improved yields and purities of the final pharmaceutical products. beilstein-journals.org

Table 1: Key Reagents in Boc-Strategy Peptide Synthesis

| Reagent/Component | Function | Common Application/Condition |

|---|---|---|

| N-Boc-Amino Acid | Building block with protected amine | Added sequentially to the growing peptide chain |

| Trifluoroacetic Acid (TFA) | Deprotection agent | Used to remove the Boc group from the N-terminus |

| Coupling Reagents (e.g., DCC, HBTU) | Amide bond formation | Activates the carboxyl group for reaction with the amine |

| Solid Support (e.g., Merrifield Resin) | Insoluble matrix | Anchors the peptide chain during synthesis |

Synthesis of Bioactive Molecules, including HIV Protease Inhibitors

This compound is a valuable chiral building block for the synthesis of a wide array of bioactive molecules. beilstein-journals.org Its chiral nature is essential for creating compounds with specific stereochemistry required for biological activity. beilstein-journals.org

A significant application lies in the development of HIV protease inhibitors. The HIV-1 protease is a critical enzyme in the viral life cycle, and its inhibition leads to the production of immature, non-infectious viral particles. wikipedia.org Many FDA-approved protease inhibitors, which are key components of highly active antiretroviral therapy (HAART), are complex chiral molecules. wikipedia.org

N-protected amino alcohols, such as this compound, serve as crucial precursors and structural motifs in the synthesis of these inhibitors. beilstein-journals.orgtcichemicals.com For instance, the (R)-hydroxyethylamine isostere is a core component in a number of potent HIV protease inhibitors. The synthesis of these complex molecules often involves the regioselective opening of epoxides with amines to create chiral β-amino alcohols, which are then further elaborated. The Boc group provides essential protection of the amine functionality during the multi-step synthetic sequences required to build these intricate drug molecules. tcichemicals.com

Table 2: Examples of Bioactive Molecules Synthesized Using Chiral Amino Alcohol Precursors

| Class of Bioactive Molecule | Therapeutic Target | Role of Chiral Building Block |

|---|---|---|

| HIV Protease Inhibitors | HIV-1 Protease | Forms key structural motifs like the (R)-hydroxyethylamine isostere |

| Adrenergic Receptor Agonists | Adrenergic Receptors | Chiral 1,2-amino alcohol is a core pharmacophore |

| Anticancer Agents | Various (e.g., Tubulin) | Used in the synthesis of complex natural products and their analogs |

Preparation of Stereodefined Cyclic Quaternary α-Amino Acids

Information on the direct application of this compound in the preparation of stereodefined cyclic quaternary α-amino acids is not available in the reviewed literature. The synthesis of these complex structures typically involves the use of specific chiral auxiliaries, such as those derived from phenylglycinol or pseudoephedrine, to control the stereochemistry during the formation of the quaternary carbon center. While this compound is a valuable chiral building block, its specific use as a chiral auxiliary for this particular transformation is not documented in the provided search context.

Stereoselective Synthesis of Protected Pyrrolidines and Analogous Heterocycles

The pyrrolidine (B122466) ring is a core structural motif found in numerous pharmaceuticals and natural products. nih.gov The stereoselective synthesis of substituted pyrrolidines is therefore of significant interest. N-Boc protected compounds are instrumental in these synthetic routes.

One powerful method involves the palladium-catalyzed reaction of γ-(N-Boc-amino) alkenes with aryl bromides. nih.gov This process can form two new bonds in a single operation, constructing the N-Boc-protected pyrrolidine ring with high levels of diastereoselectivity. nih.gov The use of the N-Boc protecting group is advantageous as it can be cleaved under mild conditions and helps to prevent side reactions during the catalytic cycle. nih.gov

Furthermore, N-Boc-protected enantiopure 3-amino/hydroxy-pyrrolidines are frequently used as key intermediates in the synthesis of pharmacologically active compounds, including various kinase inhibitors. nih.gov Photoenzymatic synthesis routes have been developed to produce these intermediates with high conversions and excellent enantiomeric excess, demonstrating the importance of the Boc group in modern, efficient synthetic workflows. nih.gov

Table 3: Research Findings on Pyrrolidine Synthesis

| Synthetic Method | Key Reactant | Protecting Group | Outcome |

|---|---|---|---|

| Pd-catalyzed Cyclization | γ-(N-Boc-amino) alkenes | N-Boc | High diastereoselectivity and regioselectivity in forming N-Boc-pyrrolidines nih.gov |

| Photoenzymatic Synthesis | N-Boc-pyrrolidinone | N-Boc | High conversion (>90%) and enantiomeric excess (>99%) for N-Boc-3-amino/hydroxy-pyrrolidine nih.gov |

Mechanistic Investigations and Computational Analysis

Elucidation of Reaction Mechanisms involving N-Boc-(R)-1-amino-2-propanol

Understanding the precise sequence of bond-making and bond-breaking events is crucial for optimizing reactions and predicting their outcomes. For reactions involving the N-Boc protecting group, kinetic studies are a powerful tool for elucidating the rate-determining steps and the nature of transition states.

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. This change in rate provides valuable information about the bonding environment of the substituted atom in the reaction's transition state, particularly whether a bond to this atom is being formed or broken in the rate-determining step. princeton.edu

While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand key reactions, such as the acid-catalyzed deprotection of the Boc group. In such a reaction, a primary KIE would be expected if the C-H or N-H bond cleavage were part of the rate-limiting step. More commonly, secondary KIEs are observed in reactions where the isotopic substitution is at a position adjacent to the reacting center. These secondary effects can reveal changes in hybridization and steric environment between the ground state and the transition state. libretexts.org

For example, in a hypothetical acid-catalyzed deprotection, studying the KIE by replacing hydrogen atoms with deuterium (B1214612) on the tert-butyl group could help elucidate the mechanism of the carbocation formation.

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction This table is for illustrative purposes to demonstrate the type of data obtained from KIE studies, as specific experimental data for this compound is not readily available.

| Isotopic Substitution Position | Observed KIE (kH/kD) | Mechanistic Implication |

| α-carbon | 1.02 | Minor change in hybridization at the α-carbon in the transition state. |

| β-carbon (methyl group) | 1.15 | Hyperconjugation stabilizing a developing positive charge on the adjacent carbon. |

| N-H | 1.05 | N-H bond is not significantly broken in the rate-determining step. |

As a chiral molecule, this compound is frequently used to introduce stereochemical control in organic synthesis. The resident stereocenter at C1 influences the formation of new stereocenters elsewhere in the molecule, a phenomenon known as diastereoselectivity. The analysis of the ratio of diastereomers produced is fundamental to understanding the reaction mechanism.

Reactions such as the reduction of a ketone or the alkylation of an enolate adjacent to the chiral center are often governed by well-established models of asymmetric induction. These include:

Felkin-Anh Model: Predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The model prioritizes a transition state that minimizes steric hindrance between the incoming nucleophile, the largest group on the stereocenter, and the carbonyl substituents.

Chelation Control: In the presence of a Lewis acid and a chelating group (like the hydroxyl and Boc-protected amine in this compound), the molecule can adopt a rigid, cyclic conformation. This locks the transition state geometry, often leading to a stereochemical outcome opposite to that predicted by the Felkin-Anh model.

For instance, the reduction of a delta-amino α,β-unsaturated gamma-keto ester protected with an N-Boc group has been shown to yield different diastereomers depending on the reducing agent used. nih.gov Reagents like LiAlH(O-t-Bu)₃ can promote chelation, leading to the anti product, while non-chelating, sterically demanding reagents like NB-Enantride favor the syn product via a Felkin-Anh-type transition state. nih.gov Similar principles would dictate the stereochemical outcomes in reactions involving this compound.

Computational Modeling and Theoretical Studies

Computational chemistry provides indispensable tools for studying reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can model the energetics and geometries of molecules, including transient species like transition states that are difficult to observe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to calculate the geometries and energies of ground states, transition states, and intermediates. wayne.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products and characterize the structure of the transition state at the peak of this path.

For reactions involving this compound, DFT calculations could be used to:

Model the transition state for the addition of a nucleophile to a derivative of the compound.

Compare the energies of competing transition states (e.g., Felkin-Anh vs. chelation-controlled) to predict diastereomeric ratios.

Calculate vibrational frequencies, which can then be used to predict theoretical KIE values for comparison with experimental data. wayne.edu

Table 2: Hypothetical DFT Energy Data for Competing Transition States This table illustrates the type of data generated from DFT studies to predict stereochemical outcomes. Specific calculations for this compound reactions are not readily available.

| Transition State Model | Calculated Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| Felkin-Anh | 0 | syn |

| Anti-Felkin-Anh | +2.5 | - |

| Chelation-Controlled | -1.8 | anti |

The results from DFT calculations provide a quantitative basis for interpreting the origins of chiral selectivity. By analyzing the calculated transition state geometries, researchers can identify the specific non-covalent interactions—such as steric repulsion, hydrogen bonding, or electrostatic interactions—that favor one reaction pathway over another. scielo.br

For example, if a reaction of a derivative of this compound showed high diastereoselectivity, DFT could be used to build models of the different possible transition states. The model might reveal that the transition state leading to the minor product has a severe steric clash between the incoming reagent and the tert-butyl group of the Boc protector. In contrast, the transition state for the major product might show a stabilizing hydrogen bond between the hydroxyl group and the reagent. This analysis not only explains the observed selectivity but also provides a predictive framework for designing more selective reactions in the future.

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com MD is particularly useful for conformational analysis—exploring the different shapes a flexible molecule like this compound can adopt and determining their relative populations.

The conformation of the substrate can be critical in determining the outcome of a reaction. An MD simulation can reveal the most populated ground-state conformations in a given solvent. According to the Curtin-Hammett principle, if these conformers can interconvert rapidly relative to the reaction rate, the product ratio will depend on the relative energies of the transition states, not the ground-state populations. However, understanding the accessible conformations is the first step in building realistic models of the transition states. For larger systems, such as when this compound is incorporated into a peptide or bound to an enzyme, MD simulations are essential for understanding its dynamic behavior and interactions within a complex environment. mdpi.com

Emerging Research Directions and Future Perspectives

Integration in Multi-Step Convergent Syntheses and Total Synthesis Efforts

N-Boc-(R)-1-amino-2-propanol serves as a crucial chiral synthon in the assembly of complex molecular architectures, particularly in the total synthesis of natural products and bioactive molecules. Its defined stereochemistry at the C1 position and the orthogonally protected amino and hydroxyl groups make it an ideal starting point for the construction of stereochemically rich fragments.

In convergent synthesis strategies, where complex molecules are assembled from several independently synthesized fragments, this compound provides a reliable method for introducing a specific stereocenter. For instance, it has been utilized as a precursor in the synthesis of chiral amines and amino alcohols that are key components of larger molecules. chemimpex.com The Boc protecting group offers robust protection during various synthetic transformations and can be selectively removed under acidic conditions without affecting other sensitive functional groups. This chemoselectivity is paramount in multi-step sequences.

While direct and detailed examples of the total synthesis of complex natural products explicitly starting from this compound are not extensively documented in readily available literature, its structural motif is present in numerous bioactive compounds. The principles of convergent synthesis suggest its utility in constructing fragments for molecules such as antiviral agents or other therapeutics where a chiral 1-amino-2-propanol unit is required. chemimpex.com

Table 1: Key Features of this compound in Convergent Synthesis

| Feature | Description | Synthetic Advantage |

| Defined Stereochemistry | (R)-configuration at the C1 position | Introduction of a specific stereocenter early in the synthetic route. |

| Orthogonal Protection | Boc-protected amine and a free hydroxyl group | Allows for selective manipulation of the two functional groups. |

| Versatility | Can be converted to a variety of functional groups | Enables the synthesis of diverse chiral building blocks for fragment coupling. |

| Boc Group Stability | Stable to a wide range of reaction conditions | Compatible with various synthetic transformations in a multi-step sequence. |

Development of Novel Derivatization Reagents for Analytical and Preparative Purposes

The development of novel chiral derivatizing agents is essential for the enantioselective analysis and separation of racemic compounds. While the use of this compound to create entirely new classes of derivatization reagents is a nascent area of research, its inherent chirality and functional handles present significant potential.

Theoretically, the amino or hydroxyl group of this compound could be functionalized to introduce a chromophore or a fluorophore, creating a chiral derivatizing agent. Reaction of the resulting diastereomeric derivatives with a racemic analyte would allow for their separation and quantification using standard chromatographic techniques like HPLC. The well-defined stereocenter of the this compound moiety would be key to the chiral recognition process.

While specific examples of novel reagents synthesized directly from this compound are not yet prevalent in the literature, the principle is well-established with other chiral amines and amino alcohols. These reagents are instrumental in determining the enantiomeric excess of chiral carboxylic acids, amines, and alcohols.

Advancements in Chiral Separation and Deracemization Strategies

The enantiomeric purity of this compound is critical for its applications. Consequently, advancements in chiral separation and deracemization strategies for this compound and its precursors are of significant interest.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. For N-Boc protected amino compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown excellent enantioseparation capabilities. The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral selector of the CSP. researchgate.netsigmaaldrich.com

Table 2: Chiral Stationary Phases for the Separation of N-Protected Amino Compounds

| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Interaction Mechanism |

| Chiralpak IA/IB/IC | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326) | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Chirobiotic T/R | Teicoplanin/Ristocetin A | Reversed-phase or Polar Organic | Ionic interactions, hydrogen bonding, steric hindrance |

Deracemization, the conversion of a racemate into a single enantiomer, is a highly desirable process. Strategies such as dynamic kinetic resolution (DKR) are being explored for related chiral amines and amino alcohols. DKR combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This often involves enzymatic or chemo-catalytic processes. While specific DKR protocols for N-Boc-1-amino-2-propanol are still under development, the principles are applicable.

Potential Applications in Material Science and Polymer Chemistry

The incorporation of chiral units into polymers and materials can impart unique properties, such as chiroptical activity, and can influence the material's morphology and interaction with other chiral molecules. This compound, with its defined stereochemistry and reactive functional groups, is a promising candidate for the development of novel chiral materials.

One potential application is its use as a chiral monomer in the synthesis of polyesters and polyamides. The amino and hydroxyl groups, after deprotection of the Boc group, can participate in polymerization reactions. The resulting polymers would possess a chiral backbone, which could lead to materials with interesting optical properties or the ability to act as chiral stationary phases for chromatography.

Furthermore, the amino group of deprotected (R)-1-amino-2-propanol can be used to functionalize surfaces or existing polymers, introducing chirality and a primary amine for further modification. This could be relevant in the development of biocompatible materials, as the amino alcohol moiety is found in many biological molecules. There is also potential for its use as a chiral ligand or building block in the synthesis of metal-organic frameworks (MOFs) and dendrimers, creating materials with chiral pores or cavities for enantioselective separations or catalysis. rsc.orgresearchgate.net

Explorations in Bioconjugation and Bioactive Molecule Modification (focused on chemical methodology)

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a powerful tool in drug delivery, diagnostics, and fundamental biological research. This compound, with its bifunctional nature, can serve as a valuable linker in bioconjugation strategies.

This compound is also a potential building block for the synthesis of prodrugs. A drug molecule can be covalently attached to the hydroxyl or amino group of this compound. The resulting prodrug may exhibit improved pharmacokinetic properties, such as increased solubility or enhanced membrane permeability. The linker would then be cleaved in vivo to release the active drug. The use of amino acids and their derivatives as promoieties in prodrug design is a well-established strategy. nih.gov

The chemical methodologies for these modifications typically involve standard coupling reactions, such as carbodiimide-mediated amide bond formation, and require careful selection of protecting groups to ensure regioselectivity. The versatility of this compound makes it an attractive tool for the precise chemical modification of bioactive molecules.

Q & A

Basic: What are the critical handling and storage guidelines for N-Boc-(R)-1-amino-2-propanol in laboratory settings?

Answer:

this compound requires strict adherence to safety protocols:

- Storage: Maintain in sealed containers under dry, ventilated conditions at room temperature (20–25°C). Avoid exposure to moisture to prevent hydrolysis of the Boc protecting group .

- Handling: Use PPE (gloves, goggles) and work in fume hoods to minimize inhalation/contact risks. Avoid ignition sources due to potential decomposition into CO and NOx under combustion .

- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste; avoid environmental release .

Basic: What are the key steps in synthesizing this compound, and how is its enantiomeric purity validated?

Answer:

Synthesis:

- Start with (R)-1-amino-2-propanol; protect the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in THF or DCM .

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the Boc-protected product .

Purity Validation:

- Chiral HPLC: Use β-cyclodextrin or α1-acid glycoprotein columns to resolve enantiomers. Compare retention times with standards .

- Optical Rotation: Measure [α]D²⁵ (reported for (R)-enantiomer: +15.2° in methanol) to confirm configuration .

Advanced: How can researchers resolve contradictions in biosynthetic pathways involving (R)-1-amino-2-propanol attachment?

Answer:

In cobinamide biosynthesis, conflicting studies exist on whether (R)-1-amino-2-propanol is added before or after amidation of carboxyl groups ( ). To resolve this:

- Isotopic Labeling: Track incorporation using ¹³C-labeled (R)-1-amino-2-propanol in Clostridium tetanomorphum extracts .

- Kinetic Studies: Compare reaction rates of amidation vs. amino alcohol attachment under varying O₂ levels (anaerobic vs. aerobic conditions) .

- Structural Analysis: Use LC-MS/MS to identify intermediate corrinoids with partial amidations and amino alcohol groups .

Advanced: What methodologies optimize enantiomeric purity during this compound synthesis?

Answer:

- Chiral Resolution: Employ enzymatic kinetic resolution (e.g., lipases) to separate (R)- and (S)-enantiomers from racemic mixtures .

- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor (R)-configuration .

- Quality Control: Validate purity via 2D-NMR (e.g., NOESY for spatial configuration) and FT-NIR spectroscopy to detect H-bonding patterns unique to the (R)-form .

Advanced: How can intermolecular interactions of this compound be characterized experimentally?

Answer:

- FT-NIR Spectroscopy: Analyze temperature-dependent H-bonding between the hydroxyl group and Boc-protected amine. Compare with analogs like 2-aminoethanol .

- DSC/TGA: Measure thermal stability (decomposition onset ~150°C) and phase transitions under controlled humidity .

- Molecular Dynamics Simulations: Model solvent interactions (e.g., in DMF or methanol) to predict solubility and aggregation behavior .

Advanced: What experimental designs mitigate instability of this compound under reactive conditions?

Answer:

- Stability Screening: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free amine or tert-butyl alcohol) .

- Inert Atmospheres: Use Schlenk lines for moisture-sensitive reactions (e.g., peptide couplings) to prevent Boc deprotection .

- Additive Screening: Test stabilizers (e.g., BHT) in storage solutions to inhibit oxidative degradation .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Answer:

- HPLC-MS Validation:

- Standard Addition: Spike plasma or microbial lysates with known concentrations to assess recovery rates (target: 95–105%) .

Advanced: What computational approaches predict reaction outcomes involving this compound?

Answer:

- DFT Calculations: Model Boc deprotection pathways (e.g., acid-catalyzed hydrolysis) to identify transition states and activation energies .

- Docking Studies: Predict binding affinity in enzyme-catalyzed reactions (e.g., amidases) using AutoDock Vina .

- QSPR Models: Correlate molecular descriptors (e.g., logP, polar surface area) with solubility/reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.